Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate
Description
Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group, a 3,4-dichlorophenyl moiety, and a 3-hydroxypropyl chain. This structure combines lipophilic (dichlorophenyl), polar (hydroxypropyl), and steric (Boc group) elements, making it a versatile intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents or enzyme inhibitors. The Boc group enhances stability during synthetic processes, while the dichlorophenyl substituent may contribute to receptor binding affinity via hydrophobic interactions. The hydroxypropyl chain likely influences solubility and metabolic stability .
Properties
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(24)22-10-4-8-19(13-22,9-5-11-23)14-6-7-15(20)16(21)12-14/h6-7,12,23H,4-5,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLFYXFWHUWIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCCO)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the 3,4-dichlorophenyl group: This step often involves a substitution reaction using a halogenated benzene derivative.
Addition of the hydroxypropyl group: This can be done through an alkylation reaction using a propyl halide.
Protection of the carboxylate group: The tert-butyl group is typically introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions like pain, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate | Not Provided | C19H26Cl2NO3 | ~386.9* | 3,4-Dichlorophenyl, 3-hydroxypropyl, Boc-protected piperidine |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C17H23NO4 | 305.37 | Phenyl, Boc-protected piperidine, carboxylic acid |
| tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | Not Provided | C11H21NO4 | 231.29 | Hydroxymethyl, morpholine ring, Boc group |
| tert-Butyl 3-(isobutylamino)phenyl(methyl)carbamate | Not Provided | C17H27N2O2 | 291.41 | Isobutylamino, phenyl, methylcarbamate |
*Calculated based on molecular formula.
Key Observations:
Aryl Group Variations: The 3,4-dichlorophenyl group in the target compound increases lipophilicity (higher logP) compared to the simple phenyl group in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid . This enhances membrane permeability but may reduce aqueous solubility.
Alkyl Chain Differences :
- The 3-hydroxypropyl chain in the target compound offers greater conformational flexibility and hydrogen-bonding capacity than the hydroxymethyl group in tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate . This could improve solubility and metabolic stability.
Functional Group Impact :
Table 2: Hypothetical Property Comparison
| Property | Target Compound | (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate |
|---|---|---|---|
| logP | ~3.5 (estimated) | ~2.1 | ~1.8 |
| Water Solubility | Low (hydroxypropyl mitigates Cl-induced lipo) | Moderate (carboxylic acid enhances solubility) | High (polar morpholine and hydroxymethyl) |
| Metabolic Stability | High (Boc and Cl reduce oxidative metabolism) | Moderate (acid prone to conjugation) | Low (hydroxymethyl susceptible to oxidation) |
Key Findings:
- The 3,4-dichlorophenyl group in the target compound likely increases binding affinity to hydrophobic pockets in biological targets compared to morpholine-based analogs .
- The Boc group enhances stability during synthesis but may require deprotection for final biological activity, a step unnecessary in carbamate-containing analogs like tert-butyl 3-(isobutylamino)phenyl(methyl)carbamate .
Biological Activity
Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications. Its structure includes a piperidine ring, which is a common motif in various pharmacologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways, potentially acting as an inhibitor of the NLRP3 inflammasome, which plays a critical role in the activation of inflammatory responses in various diseases .
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential effectiveness against certain bacterial strains. In vitro studies have demonstrated its ability to inhibit bacterial growth, although specific MIC (Minimum Inhibitory Concentration) values need to be established .
- Cytotoxic Effects : There are indications that this compound may exert cytotoxic effects on cancer cell lines. In particular, its interaction with cellular pathways involved in apoptosis and cell cycle regulation has been noted .
The mechanism by which this compound exerts its effects is still under investigation. However, several hypotheses include:
- NLRP3 Inflammasome Inhibition : The compound may inhibit the NLRP3 inflammasome pathway, leading to reduced secretion of pro-inflammatory cytokines such as IL-1β. This could be beneficial in conditions characterized by excessive inflammation .
- Cell Cycle Regulation : It may interfere with cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation through modulation of key regulatory proteins .
Case Studies and Research Findings
A review of recent literature provides insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a controlled study, this compound was administered to LPS-stimulated macrophages. Results indicated a significant reduction in IL-1β secretion, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study: Antimicrobial Efficacy
A series of antimicrobial assays were conducted against common pathogens. The compound exhibited notable activity with an MIC value comparable to established antibiotics, indicating its potential as an alternative treatment option.
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidine-1-carboxylate, and how can experimental parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Piperidine Core Functionalization : Start with tert-butyl piperidine derivatives. Introduce substituents via alkylation (e.g., using 3-hydroxypropyl halides) and aryl coupling (e.g., Suzuki-Miyaura for 3,4-dichlorophenyl attachment) .
Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during reactive steps. Deprotect with trifluoroacetic acid (TFA) in dichloromethane .
Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity) based on steric hindrance from the dichlorophenyl group. For example, THF or DMF may improve solubility of bulky intermediates .
Key Reagents : Boc anhydride, Pd catalysts for cross-coupling, NaBH4 for reductions .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 1.2–3.5 ppm) and aromatic signals from dichlorophenyl (δ 6.8–7.5 ppm). Hydroxypropyl protons appear as triplet/multiplet near δ 3.6–4.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C19H26Cl2NO3: ~403.1 g/mol). Look for fragmentation patterns (e.g., loss of Boc group: m/z ~303) .
- HPLC-Purity : Use C18 columns with acetonitrile/water gradients. Retention times vary based on hydrophobicity from dichlorophenyl .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Selection : Use DMSO for stock solutions (≤10 mM), but confirm compatibility with assay buffers (e.g., PBS, HEPES).
- Surfactants : Add 0.1% Tween-80 to aqueous buffers for hydrophobic compounds .
- Derivatization : Temporarily modify the hydroxypropyl group (e.g., acetylation) to enhance solubility, then reverse post-assay .
Advanced Research Questions
Q. What strategies are employed to evaluate the compound’s biological activity, particularly its interaction with enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays :
Kinetic Analysis : Use fluorogenic substrates to monitor activity changes (e.g., CYP450 isoforms). IC50 values are derived from dose-response curves .
Surface Plasmon Resonance (SPR) : Immobilize target enzymes on sensor chips. Measure binding affinity (KD) via real-time interaction kinetics .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in target tissues .
Q. How can computational modeling predict the compound’s conformational stability and target binding?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
Force Fields : Use AMBER or CHARMM to model piperidine ring flexibility and chlorine’s electrostatic effects .
Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., dopamine receptors) .
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using Hammett constants .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
Impurity Analysis : Compare experimental NMR with computational predictions (e.g., ACD/Labs) to identify byproducts from incomplete coupling or Boc deprotection .
Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., hydroxypropyl vs. piperidine CH2 groups) .
2D NMR (COSY, HSQC) : Resolve complex splitting patterns and confirm connectivity .
Safety and Stability Considerations
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling due to potential respiratory irritation .
- Spill Management : Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste .
- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
| Condition | Degradation Pathway | Half-Life (Estimated) |
|---|---|---|
| pH 2.0 (HCl) | Boc cleavage | <24 hours |
| pH 7.4 (PBS, 37°C) | Ester hydrolysis (tert-butyl) | ~7 days |
| 60°C (dry state) | Thermal decomposition | >30 days |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
